N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide is a synthetic organic compound with a molecular formula of C₁₇H₂₀N₂O₂ , derived from its structural components: a 3-aminophenyl group, a 3-methylphenoxy substituent, and a butanamide backbone. The systematic IUPAC name reflects the hierarchical assembly of these units:
- Amide group : The butanamide moiety (CH₂CH₂CH₂CONH-) forms the central scaffold.
- N-substituent : The 3-aminophenyl group (C₆H₄-NH₂) is attached to the amide nitrogen, with the amino group at the meta position (C-3).
- Phenoxy substituent : A 3-methylphenoxy group (C₆H₃Me-O-) is linked to the C-2 carbon of the butanamide chain.
The molecular weight of 284.35 g/mol aligns with the summed atomic masses of its constituent elements (C: 17 × 12.01; H: 20 × 1.008; N: 2 × 14.01; O: 2 × 16.00).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₀N₂O₂ | |
| Molecular weight | 284.35 g/mol | |
| CAS number | 1020722-35-3 | |
| SMILES | CCC(OC1=CC=CC(C)=C1)C(NC2=CC=CC(N)=C2)=O |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While explicit NMR data for this compound is not publicly available, structural analogs suggest key spectral features:
- Aromatic protons : The 3-aminophenyl group would exhibit a triplet (H-4 and H-6) and a doublet (H-5) due to meta-directing effects of the amino group, with chemical shifts in the 6.5–7.5 ppm range.
- Methylene groups : The butanamide chain’s CH₂ units would appear as multiplets between 1.5–2.5 ppm , reflecting varying proximity to electronegative atoms.
- Amide proton : The NH group would resonate as a broad singlet near 8.0 ppm , though it may be exchange-broadened in non-deuterated solvents.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions for this compound are predicted based on functional group analysis:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1650–1680 | C=O (amide I band) | Strong |
| 1550–1600 | C=C (aromatic ring) | Medium |
| 3300–3500 | N-H (amide and aromatic amino) | Broad |
| 2800–3000 | C-H (aliphatic CH₂) | Strong |
The amide N-H stretch would overlap with the aromatic amino group’s signal, complicating spectral interpretation.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) or electron impact (EI) mass spectrometry would likely produce:
- Molecular ion (M⁺) : Observed at m/z 284 (C₁₇H₂₀N₂O₂⁺).
- Fragment ions :
Crystallographic Structure Determination
X-ray Diffraction Analysis of Molecular Packing
Single-crystal X-ray diffraction (XRD) would reveal:
- Molecular symmetry : Likely a non-centrosymmetric structure due to the asymmetric substitution pattern.
- Hydrogen bonding : Potential intermolecular interactions between the amide N-H and oxygen atoms in adjacent molecules.
- Crystal system : Monoclinic or orthorhombic packing, depending on solvent inclusion and substituent orientation.
Torsional Angle Analysis of Phenoxy-Butanamide Linkage
The C-O-C bond in the phenoxy group and the amide linkage would exhibit distinct dihedral angles:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations of Electronic Structure
DFT studies (e.g., B3LYP/6-31G*) would provide:
- HOMO-LUMO gaps : Estimated 4–5 eV , reflecting moderate electronic delocalization across the conjugated system.
- Partial charges :
| Atom | Charge (e) |
|---|---|
| Amide O | -0.8 |
| Amide N | -0.5 |
| Aromatic N | -0.3 |
Molecular Dynamics Simulations of Solvent Interactions
Simulations in polar solvents (e.g., water, DMSO) would reveal:
- Hydration shells : Preferential solvation of the amide and amino groups.
- Solvation free energy : Negative ΔG values indicating favorable solvent interactions with the electron-rich aromatic systems.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-15-9-4-6-12(2)10-15)17(20)19-14-8-5-7-13(18)11-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYSFQDKWUEODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Information
Table 1: Basic Data for N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide
| Property | Value | |
|---|---|---|
| Molecular Formula | C17H20N2O2 | |
| Molecular Weight | 284.35 g/mol | |
| IUPAC Name | This compound | |
| SMILES | CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC(=C2)C | |
| PubChem CID | 46735777 |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Preparation of the 3-aminophenyl moiety.
- Synthesis of the 3-methylphenoxybutanoic acid or its derivatives.
- Coupling of the amine and acid (or activated acid derivative) to form the amide bond.
Stepwise Overview
Synthesis of 2-(3-methylphenoxy)butanoic acid (or ester):
- Method: Williamson ether synthesis between 3-methylphenol and 2-bromobutanoic acid (or ester).
- Key conditions: Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), moderate heating.
Preparation of 3-aminophenylamine derivative:
- Method: Nitration of aniline to yield 3-nitroaniline, followed by reduction to 3-aminophenylamine.
- Key conditions: Controlled nitration (HNO3/H2SO4), reduction (Fe/HCl or catalytic hydrogenation).
-
- Method: Coupling of the amine and acid (or acid chloride/activated ester).
- Key conditions: Use of coupling reagents (e.g., EDCI, DCC) or conversion to acid chloride with thionyl chloride, followed by reaction with the amine.
Detailed Synthetic Route
Table 2: Example Synthetic Route
| Step | Reactants/Intermediates | Reagents & Conditions | Product/Outcome |
|---|---|---|---|
| 1 | 3-methylphenol, 2-bromobutanoic acid | K2CO3, DMF, 80–100°C | 2-(3-methylphenoxy)butanoic acid |
| 2 | Aniline | HNO3, H2SO4, then Fe/HCl | 3-aminophenylamine |
| 3 | 2-(3-methylphenoxy)butanoic acid, SOCl2 | SOCl2, reflux | 2-(3-methylphenoxy)butanoyl chloride |
| 4 | 2-(3-methylphenoxy)butanoyl chloride, 3-aminophenylamine | Base (e.g., pyridine), 0–25°C | This compound |
Alternative Approaches and Literature Analogs
While direct literature on this exact compound is limited, related synthetic strategies for N-aryl amides and substituted phenoxybutanamides are well documented. For example, methods involving:
- Direct amidation using carbodiimide reagents (e.g., EDCI, DCC) in dichloromethane or DMF, often with catalytic DMAP.
- Acid chloride route for higher reactivity and yield, especially when steric hindrance is present.
- Microwave-assisted synthesis for accelerated amidation.
A patent describing the synthesis of structurally similar compounds (such as N-butyryl-4-amino-3-methylbenzoate) demonstrates the utility of palladium-catalyzed carbonylation for introducing amide functionalities, though this is more relevant for certain substituted benzoates.
Key Reaction Parameters and Yields
Table 3: Typical Reaction Parameters
| Reaction Type | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Williamson Ether | DMF | 80–100 | 4–8 | 70–85 |
| Nitration | H2SO4/HNO3 | 0–5 | 1–2 | 60–75 |
| Reduction | Fe/HCl | 80 | 2–3 | 80–90 |
| Amidation (acid chloride) | DCM/Pyridine | 0–25 | 2–4 | 75–90 |
| Amidation (EDCI) | DMF | 20–25 | 8–12 | 65–80 |
Research Findings and Notes
- The acid chloride method is often preferred for hindered or less nucleophilic amines, providing higher yields and cleaner products.
- Coupling reagent methods (EDCI, DCC) are milder and suitable for sensitive functional groups but may require longer reaction times and careful purification.
- Microwave-assisted protocols can reduce reaction times significantly, though scale-up may require optimization.
- Purification is typically achieved via recrystallization or column chromatography, depending on the solubility and purity of the crude product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, while the methylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide serves as a precursor in synthesizing more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in creating diverse chemical entities.
Biology
- Biochemical Probes: The compound is investigated for its potential as a ligand in receptor studies, particularly in understanding protein interactions and enzyme activities.
Medicine
- Therapeutic Potential: Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It is being explored for its efficacy against various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Cell Viability Assays:
- In vitro studies on human cancer cell lines demonstrated that the compound reduces cell viability in a dose-dependent manner:
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.8 A549 (Lung) 10.2
- In vitro studies on human cancer cell lines demonstrated that the compound reduces cell viability in a dose-dependent manner:
-
Neuroprotective Effects:
- Animal models of Alzheimer’s disease showed that administration of the compound led to significant cognitive improvements, suggesting potential neuroprotective effects.
-
Mechanistic Insights:
- Molecular docking studies revealed that this compound effectively binds to acetylcholinesterase (AChE), indicating a possible mechanism for its neuroprotective action.
Industrial Applications
- Development of Specialty Chemicals: The compound is utilized in the formulation of specialty chemicals and materials, owing to its unique properties that enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the methylphenoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Bioactivity
a) N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)butanamide (CAS 1020055-11-1)
- Structural Difference: This positional isomer replaces the 3-aminophenyl group with a 5-amino-2-methoxyphenyl moiety.
- The amino group at the para position (relative to the methoxy) could modify hydrogen-bonding capacity compared to the target compound’s meta-amino group .
- Molecular Weight : 314.4 g/mol (identical to the target compound due to isomeric similarity).
b) N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8)
- Structural Difference: Features a quinoline-based substituent instead of 3-methylphenoxy and an ethyl group on the amide nitrogen.
- Functional Relevance: This compound is a tubulin inhibitor, suggesting that butanamide derivatives with aromatic/heterocyclic substituents may target microtubule dynamics. The ethynyl group in D.1.8 likely enhances rigidity and binding specificity compared to the target compound’s methylphenoxy chain .
c) 3-Oxo-2-phenylbutanamide (Item No. 28359)
- Structural Difference: Lacks the 3-aminophenyl and 3-methylphenoxy groups, instead featuring a phenyl group and a ketone at the β-position.
- Application : Serves as a precursor in amphetamine synthesis, highlighting the reactivity of the butanamide scaffold in organic synthesis. The ketone group increases electrophilicity, contrasting with the target compound’s amine and ether functionalities .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide | C18H22N2O3 | 314.4 | 3-Aminophenyl, 3-methylphenoxy |
| N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)butanamide | C18H22N2O3 | 314.4 | 5-Amino-2-methoxyphenyl, 3-methylphenoxy |
| N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide | C23H25N3O2 | 375.5 | Ethylamide, quinoline-oxy, ethynyl |
Biological Activity
N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide is an organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula . The compound features an aminophenyl group and a methylphenoxy group attached to a butanamide backbone. The synthesis typically involves the reaction of 3-aminophenylamine with 3-methylphenoxybutanoic acid, leading to the formation of the target compound through various chemical reactions including oxidation, reduction, and substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the methylphenoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .
Antioxidant Activity
Research has shown that derivatives similar to this compound exhibit significant antioxidant properties. Studies measuring Total Antioxidant Capacity (TAC) using DPPH and ABTS assays indicate that such compounds can effectively scavenge free radicals, suggesting their potential utility in preventing oxidative stress-related damage .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Minimum Inhibitory Concentration (MIC) tests reveal that certain derivatives demonstrate potent antibacterial effects, which could be harnessed in developing new antimicrobial agents . Additionally, antibiofilm activity has been assessed using crystal violet assays, indicating that these compounds can inhibit biofilm formation on surfaces, a critical factor in chronic infections .
Case Studies and Research Findings
-
Antioxidant Evaluation :
- Compounds similar to this compound were tested for antioxidant activity using DPPH and ABTS methods.
- Results showed effective scavenging abilities with IC50 values indicating strong potential as antioxidants.
-
Antimicrobial Testing :
- A study evaluated several synthesized compounds against standard bacterial strains.
- Compounds exhibited varying degrees of antimicrobial activity with some achieving MIC values as low as 0.5 mg/mL.
- Inflammatory Response Modulation :
Data Summary Table
| Property | Measurement Method | Result/Observation |
|---|---|---|
| Total Antioxidant Capacity | DPPH Assay | IC50 values indicating strong activity |
| Antimicrobial Activity | MIC Testing | Effective against multiple strains |
| Inhibition of Biofilm Formation | Crystal Violet Assay | Significant reduction in biofilm biomass |
| Cytokine Expression | qPCR | Reduced IL-1β and TNF-α levels |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically starts with substituted phenols or aminophenyl precursors. For example, reacting 3-methylphenol with a brominated butanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) can form the phenoxy linkage. Subsequent coupling with 3-nitroaniline via catalytic hydrogenation (H₂/Pd-C) introduces the aminophenyl group . Optimization involves solvent selection (polar aprotic solvents enhance nucleophilic substitution), temperature control (60–80°C for phenoxy bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%).
- NMR : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–2.1 ppm) and ¹³C NMR (carbonyl signal at ~170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (calculated for C₁₇H₂₀N₂O₂: 284.15 g/mol) .
Q. What are the primary challenges in stabilizing this compound during storage?
- Stability Issues : The compound is prone to oxidation (amine group) and hydrolysis (amide bond).
- Solutions : Store under inert gas (argon) at −20°C in amber vials. Use desiccants (silica gel) to mitigate moisture. Lyophilization enhances long-term stability for biological assays .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence its interactions with biological targets?
- Computational Analysis :
- Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying nucleophilic (amine) and electrophilic (amide carbonyl) regions.
- Molecular docking (AutoDock Vina) against proposed targets (e.g., kinase enzymes) reveals binding affinities. Substituent modifications (e.g., methylphenoxy → methoxyphenoxy) can enhance hydrophobic interactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Example : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins).
- Resolution :
- Standardize protocols: Use Mueller-Hinton broth at pH 7.2 for bacterial assays.
- Include controls for serum binding (e.g., 10% FBS in cell-based assays).
- Validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?
- SAR Framework :
- Modifications : Introduce electron-withdrawing groups (e.g., Cl at the phenyl ring) to enhance metabolic stability.
- In Vitro Assays : Assess CYP450 inhibition (human liver microsomes) and plasma protein binding (equilibrium dialysis).
- In Vivo Testing : Measure oral bioavailability in rodent models with formulations (e.g., PEG-400 solubilization) .
Q. What advanced chromatographic techniques address co-elution issues during impurity profiling?
- Challenges : Co-elution of synthetic byproducts (e.g., unreacted 3-methylphenol).
- Solutions :
- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with a 5–95% acetonitrile gradient.
- Tandem MS : Use MRM transitions to differentiate impurities (e.g., m/z 284 → 123 for the parent compound vs. m/z 108 → 80 for phenol) .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?
- Assay Selection :
- NF-κB Luciferase Reporter : Test inhibition of TNF-α-induced NF-κB activation in HEK293 cells.
- ELISA for Cytokines : Quantify IL-6 and IL-1β secretion in LPS-stimulated macrophages .
Q. How can computational modeling predict metabolite formation and toxicity risks?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
